N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
N-(4-fluorophenyl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic 1,4-dihydropyridine (DHP) derivative characterized by:
- Fluorinated aromatic substituents: A 4-fluorophenyl group attached to the acetamide nitrogen and a 2-fluorophenylmethoxy group at the 5-position of the DHP ring.
- Core structure: The 1,4-dihydropyridine scaffold, known for its redox-active properties and role in medicinal chemistry, particularly in calcium channel modulation .
- Functional groups: A methyl group at the 2-position and a ketone at the 4-position, which stabilize the DHP ring and influence electronic distribution.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c1-14-10-19(26)20(28-13-15-4-2-3-5-18(15)23)11-25(14)12-21(27)24-17-8-6-16(22)7-9-17/h2-11H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYNBZQFTLLNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Substituent Effects on Pharmacological Potential
- Fluorine vs. Methoxy/Bromo Groups :
The dual fluorophenyl groups in the target compound may enhance lipophilicity and metabolic stability compared to methoxy (AZ331) or bromo (AZ257) substituents. Fluorine’s electron-withdrawing effects could also modulate receptor binding affinity . - Thioether vs. Methoxy Linkers :
AZ257 and AZ331 feature sulfur-based linkers (thioether groups), which are bulkier and more polarizable than the oxygen-based methoxy group in the target compound. This difference might influence membrane permeability and target engagement kinetics . - Heterocyclic Core Variation :
The pyrazolopyrimidine derivative replaces the DHP core with a fused bicyclic system, likely altering redox behavior and steric interactions with biological targets.
Hypothesized Structure-Activity Relationships (SAR)
- Electron-Deficient Aromatic Rings : Fluorine substituents may enhance π-π stacking interactions in hydrophobic binding pockets compared to methoxy or furyl groups.
- Hydrogen Bonding : The 4-oxo group in all compounds serves as a hydrogen bond acceptor, a critical feature for interactions with enzymatic active sites .
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